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Ondansetron-d6 (hydrochloride)

Cat. No.: B12400464
M. Wt: 335.9 g/mol
InChI Key: MKBLHFILKIKSQM-TXHXQZCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotopes in Drug Development and Discovery

Stable, non-radioactive isotopes are of great importance in the development and discovery of new drugs. medchemexpress.com They are used to:

Trace Metabolic Pathways: By labeling a drug candidate with a stable isotope, researchers can follow its metabolism in the body, identifying the resulting metabolites. This is crucial for understanding the drug's efficacy and potential interactions.

Act as Internal Standards: In bioanalytical methods like mass spectrometry, isotopically labeled compounds serve as ideal internal standards. Because they have nearly identical chemical and physical properties to the unlabeled drug, they can be used to accurately quantify the drug's concentration in biological samples such as plasma and urine. nih.gov This is essential for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted.

Rationale for Deuteration in Pharmaceutical Compounds

Deuterium (B1214612) (D or ²H) is a stable isotope of hydrogen. Replacing hydrogen with deuterium in a drug molecule can have a significant impact on its metabolic stability. This is due to the kinetic isotope effect, where the bond between carbon and deuterium (C-D) is stronger and breaks more slowly than the carbon-hydrogen (C-H) bond. This can slow down the rate of metabolic reactions that involve the cleavage of these bonds.

This "deuteration" can lead to:

Improved Pharmacokinetic Profiles: By slowing metabolism, deuteration can increase a drug's bioavailability and extend its duration of action. medchemexpress.com

Potential for Lower Dosing: A longer-acting drug may require less frequent administration.

Overview of Ondansetron (B39145) and its Deuterated Analogues in Research

Ondansetron is a selective 5-HT3 receptor antagonist. frontiersin.orgwjarr.com Its deuterated analogs, such as Ondansetron-d6, are primarily utilized as internal standards in research. medchemexpress.com The mass difference allows for precise quantification of ondansetron in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). arabjchem.org

Scope of Academic Inquiry for Ondansetron-d6 (hydrochloride)

Research involving Ondansetron-d6 (hydrochloride) is predominantly focused on its application in bioanalytical method development and validation. arabjchem.org These methods are critical for accurately determining the pharmacokinetic properties of ondansetron. For instance, studies have used Ondansetron-d6 as an internal standard to measure ondansetron concentrations in human plasma to assess the bioequivalence of different formulations.

Chemical and Physical Properties of Ondansetron-d6 (hydrochloride)

PropertyValue
Chemical Name 9-(Methyl-d3)-3-((2-(methyl-d3)-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride
Molecular Formula C₁₈H₁₃D₆N₃O · HCl
Molecular Weight 299.4 g/mol (base)
CAS Number 1225442-22-7

Data sourced from multiple chemical suppliers. alentris.orgvivanls.comchromatoscientific.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20ClN3O B12400464 Ondansetron-d6 (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20ClN3O

Molecular Weight

335.9 g/mol

IUPAC Name

9-(trideuteriomethyl)-3-[[2-(trideuteriomethyl)imidazol-1-yl]methyl]-2,3-dihydro-1H-carbazol-4-one;hydrochloride

InChI

InChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H/i1D3,2D3;

InChI Key

MKBLHFILKIKSQM-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C([2H])([2H])[2H].Cl

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Ondansetron D6 Hydrochloride

Advanced Synthetic Routes for Deuterium (B1214612) Incorporation

The synthesis of Ondansetron-d6 (hydrochloride), chemically named 9-(Methyl-d3)-3-((2-(methyl-d3)-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride, involves the introduction of deuterium at specific molecular positions. This is typically achieved by utilizing deuterated precursors in the final stages of the synthesis.

Specific Labeling Strategies for Ondansetron-d6 (hydrochloride)

The labeling strategy for Ondansetron-d6 targets the two methyl groups of the molecule. This specific deuteration is advantageous as these positions can be susceptible to metabolic oxidation. By replacing hydrogen with the heavier isotope deuterium, the C-D bond becomes stronger than the C-H bond, which can lead to a kinetic isotope effect, potentially slowing down the rate of metabolism at these sites. This makes Ondansetron-d6 an ideal internal standard for mass spectrometry-based bioanalytical assays.

Precursor Compounds and Reaction Pathways in Deuteration

The synthesis of Ondansetron-d6 (hydrochloride) relies on the preparation of key deuterated intermediates, followed by their assembly to form the final product.

Deuterated Precursors:

Methyl-d3-amine hydrochloride (CD₃NH₂·HCl): This precursor is crucial for introducing the trideuteromethyl group at the 9-position of the carbazolone ring. Its synthesis can be achieved through various methods, including the reduction of deuterated nitromethane (B149229) or by using a Boc-protected benzylamine (B48309) which is reacted with a deuterated methylating agent like TsOCD₃. patsnap.comgoogleapis.com

2-Methyl-d3-imidazole (d₃-C₄H₃N₂): This intermediate provides the second trideuteromethyl group on the imidazole (B134444) ring. The synthesis of deuterated 2-methylimidazole (B133640) can be accomplished by reacting glyoxal, deuterated acetaldehyde, and ammonia (B1221849). Another reported method involves the direct H-D exchange of 2-methylimidazole in D₂O at high temperatures in the presence of a platinum catalyst. rsc.org

Reaction Pathway:

The final steps in the synthesis of Ondansetron-d6 (hydrochloride) generally follow established routes for the non-deuterated compound, but with the incorporation of the deuterated precursors. A common approach is the Mannich reaction.

Synthesis of the Carbazolone Core: The synthesis starts with the preparation of 1,2,3,9-tetrahydro-9-(methyl-d3)-4H-carbazol-4-one. This is achieved by reacting 1,3-cyclohexanedione (B196179) with a phenylhydrazine (B124118) derivative, followed by N-methylation using a deuterated methyl source like methyl-d3 iodide or dimethyl-d3 sulfate.

Mannich Reaction: The carbazolone core then undergoes a Mannich reaction with formaldehyde (B43269) and dimethylamine (B145610) to introduce a dimethylaminomethyl group at the 3-position.

Condensation with Deuterated Imidazole: The resulting Mannich base is then reacted with 2-methyl-d3-imidazole. This step involves the displacement of the dimethylamino group by the deuterated imidazole, leading to the formation of the Ondansetron-d6 base.

Hydrochloride Salt Formation: Finally, the Ondansetron-d6 base is treated with hydrochloric acid in a suitable solvent, such as isopropanol, to yield Ondansetron-d6 hydrochloride. prepchem.com

Table 1: Key Precursors and Reaction Types for Ondansetron-d6 (hydrochloride) Synthesis

Precursor/IntermediateDeuteration Method/Reaction Type
Methyl-d3-amine hydrochlorideReduction of deuterated nitromethane or deuterated methylation of protected benzylamine patsnap.comgoogleapis.com
2-Methyl-d3-imidazoleReaction of glyoxal, deuterated acetaldehyde, and ammonia or H-D exchange of 2-methylimidazole rsc.org
1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-oneN-methylation of the corresponding carbazolone with a deuterated methylating agent
Ondansetron-d6 (base)Mannich reaction followed by condensation with 2-methyl-d3-imidazole
Ondansetron-d6 hydrochlorideTreatment of the Ondansetron-d6 base with hydrochloric acid prepchem.com

Isotopic Enrichment and Purity Assessment

Following the synthesis, it is imperative to confirm the successful incorporation of deuterium and to assess the isotopic and chemical purity of the final compound. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Techniques for Deuteration Confirmation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a primary tool for confirming the positions of deuterium incorporation. In the ¹H NMR spectrum of Ondansetron-d6, the signals corresponding to the two methyl groups (the N-methyl group on the carbazole (B46965) ring and the C-methyl group on the imidazole ring) would be significantly diminished or absent compared to the spectrum of unlabeled ondansetron (B39145). nih.govoup.comnih.gov The integration of the remaining proton signals relative to a known internal standard can be used to quantify the degree of deuteration. For a more direct observation of the deuterium, ²H NMR spectroscopy can be employed.

Mass Spectrometry (MS):

Mass spectrometry provides definitive evidence of deuterium incorporation by revealing an increase in the molecular weight of the compound. For Ondansetron-d6, the molecular ion peak in the mass spectrum would be shifted by +6 mass units compared to the unlabeled compound (C₁₈H₁₉N₃O, MW: 293.36 g/mol vs. C₁₈H₁₃D₆N₃O, MW: 299.40 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and further verify the successful synthesis. Tandem mass spectrometry (MS/MS) is particularly useful for structural confirmation and is the standard for quantitative bioanalysis using the deuterated compound as an internal standard. The fragmentation pattern would be expected to be similar to the unlabeled compound, but with mass shifts in the fragments containing the deuterated methyl groups. For instance, in LC-MS/MS analysis, the transition for ondansetron is m/z 294.2 → 170.2, while for an ondansetron-d3 (B586379) internal standard, it is m/z 297.2 → 170.2. nih.govnih.gov For Ondansetron-d6, a parent ion of approximately m/z 300 would be expected.

Table 2: Expected Spectroscopic Data for Ondansetron-d6 (hydrochloride)

TechniqueExpected ObservationReference (for unlabeled/analogous compounds)
¹H NMRDisappearance or significant reduction of signals for the N-CH₃ and imidazole-CH₃ protons. nih.govoup.comnih.gov
Mass Spectrometry (MS)Molecular ion peak at m/z ≈ 299.4 (for the free base), a +6 shift from unlabeled ondansetron. ijariit.comnih.gov
Tandem MS (MS/MS)Fragmentation pattern similar to unlabeled ondansetron, with mass shifts in fragments containing deuterated methyl groups. nih.govnih.gov

Chromatographic Methods for Isotopic Purity Evaluation

High-Performance Liquid Chromatography (HPLC):

HPLC is the most common technique for assessing the chemical purity of Ondansetron-d6 (hydrochloride). Reversed-phase HPLC methods, typically using a C18 column, are well-established for the analysis of ondansetron and its related substances. asianpubs.org The mobile phase often consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and a buffer (such as phosphate (B84403) or acetate (B1210297) buffer). asianpubs.orgresearchgate.net Detection is usually performed using a UV detector at a wavelength where ondansetron exhibits strong absorbance, such as around 216 nm or 310 nm. By comparing the chromatogram of the synthesized Ondansetron-d6 to that of a certified reference standard of unlabeled ondansetron, the presence of any non-deuterated or partially deuterated species, as well as other chemical impurities, can be determined. The isotopic purity is often assessed by the absence of a peak at the retention time of the unlabeled compound.

Liquid Chromatography-Mass Spectrometry (LC-MS):

For a more precise evaluation of isotopic purity, coupling HPLC with mass spectrometry is the method of choice. LC-MS allows for the separation of the deuterated compound from its non-deuterated and partially deuterated counterparts, and the mass spectrometer provides specific detection for each species based on their mass-to-charge ratio. By analyzing the integrated peak areas for each isotopic species, a quantitative measure of the isotopic enrichment can be obtained. This technique is highly sensitive and specific, making it the gold standard for the analysis of isotopically labeled compounds.

Ondansetron D6 Hydrochloride As a Research Reference Standard

Role as an Analytical Standard in Pharmaceutical Research

Ondansetron-d6 (hydrochloride) serves a crucial role as an analytical standard in pharmaceutical research, particularly in the field of bioanalysis and quantitative mass spectrometry. clearsynth.comaptochem.comscioninstruments.com Deuterated standards are considered the gold standard for use as internal standards in mass spectrometry-based assays. aptochem.com

The primary function of an internal standard is to provide a reliable reference point to correct for variability during sample analysis. scioninstruments.com In complex analytical procedures, especially those involving biological matrices, deuterated internal standards like Ondansetron-d6 help to compensate for potential errors that can arise from sample preparation, extraction, and instrument response. clearsynth.comtexilajournal.com Because deuterated standards are nearly identical chemically to the analyte of interest (the non-deuterated form), they exhibit similar behavior throughout the analytical process, including extraction recovery and chromatographic retention time. aptochem.com This co-elution is a critical characteristic that allows for accurate quantification. aptochem.com

The key advantage of using a deuterated standard is its mass difference from the non-labeled compound. aptochem.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling precise and accurate measurement of the analyte's concentration. clearsynth.com The use of Ondansetron-d6 as an internal standard improves the robustness and throughput of bioanalytical methods. aptochem.com

Key Applications of Ondansetron-d6 (hydrochloride) as an Analytical Standard:

Quantitative Analysis: Enables the accurate determination of Ondansetron (B39145) concentrations in various samples. clearsynth.com

Method Validation: Ensures the analytical method is robust, reliable, and meets regulatory guidelines. clearsynth.comsynzeal.com

Bioanalytical Studies: Used in studies to measure drug and metabolite levels in biological samples. clearsynth.com

Pharmacokinetic Research: The use of stable isotope-labeled compounds is important in understanding the metabolic profiles of drugs. medchemexpress.com

Utilization as a Certified Reference Material (CRM)

Ondansetron-d6 (hydrochloride) is also available as a Certified Reference Material (CRM). CRMs are high-purity substances used to ensure the quality and metrological validity of analytical measurements. caymanchem.comsigmaaldrich.com

Compliance with International Standards (e.g., ISO/IEC 17025, ISO 17034)

CRMs for pharmaceutical analysis are manufactured and tested under stringent quality management systems that comply with international standards. caymanchem.comsigmaaldrich.comlgcstandards.com The most relevant standards for the production and certification of reference materials are:

ISO 17034: This standard specifies the general requirements for the competence of reference material producers. lgcstandards.comlgcstandards.com Accreditation to ISO 17034 ensures that the producer has a quality management system in place and is competent to manufacture reference materials of a defined quality. cato-chem.com

ISO/IEC 17025: This standard outlines the general requirements for the competence of testing and calibration laboratories. caymanchem.comlgcstandards.com CRMs are often characterized in laboratories accredited to ISO/IEC 17025 to ensure the reliability of the certified values. lgcstandards.com

The certificate of analysis for a CRM provides comprehensive information about the material, including its certified property values, associated uncertainties, and a statement of metrological traceability. caymanchem.comsigmaaldrich.com

Traceability and Metrological Validity in Research

Metrological traceability is a fundamental concept in analytical science, ensuring that a measurement result can be related to a reference through a documented, unbroken chain of calibrations. caymanchem.com CRMs provide this traceability, linking analytical results to national or international standards. sigmaaldrich.com

The use of a CRM like Ondansetron-d6 (hydrochloride) provides confidence in the accuracy and comparability of analytical results. The certified value of the CRM can be used to calibrate instruments and validate analytical methods, ensuring that the measurements are accurate and reliable. clearsynth.comcaymanchem.com

Application in Quality Control for Research-Grade Materials

In the context of pharmaceutical development and manufacturing, Ondansetron-d6 (hydrochloride) as a reference standard is essential for quality control (QC). synzeal.com It is used in various applications, including:

Method Development and Validation: To develop and validate analytical methods for the quantification of Ondansetron and its related compounds. synzeal.comaxios-research.com

Release Testing: As part of the quality control process to ensure that batches of the active pharmaceutical ingredient (API) or finished drug product meet the required specifications.

Stability Studies: To assess the stability of Ondansetron in different formulations and storage conditions. synzeal.com

Impurity Profiling: To identify and quantify impurities in the drug substance or drug product. synzeal.comijariit.com

The use of a well-characterized reference standard like Ondansetron-d6 (hydrochloride) is a regulatory requirement and ensures the quality, safety, and efficacy of the final pharmaceutical product. synzeal.com

Advanced Bioanalytical Methodologies Employing Ondansetron D6 Hydrochloride

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is the predominant technique for the bioanalysis of ondansetron (B39145), the suitability of ondansetron hydrochloride for gas chromatography (GC) has been noted. sigmaaldrich.com However, a review of the scientific literature indicates that specific, validated GC-MS applications employing Ondansetron-d6 (hydrochloride) as an internal standard are not widely reported. The focus of method development for this compound has overwhelmingly been on LC-MS/MS, likely due to the non-volatile and thermally labile nature of many pharmaceutical compounds, which makes them more amenable to LC-based analysis. Predicted GC-MS spectra for non-derivatized ondansetron are available in databases, which could serve as a theoretical guide, but further experimental evidence would be required to confirm its utility and develop a validated method. hmdb.ca

High-Performance Liquid Chromatography (HPLC) Method Development (where d6 is relevant to separation or detection)

The use of a deuterated internal standard, such as Ondansetron-d6 (hydrochloride), is a cornerstone of modern quantitative bioanalysis, particularly in methods employing high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The primary relevance of the deuterium (B1214612) (d6) labeling lies not in altering the chromatographic separation, but in providing a distinct and reliable signal for detection, which significantly enhances the accuracy and precision of the analytical method.

Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in quantitative bioanalytical LC-MS/MS assays. omicsonline.org The rationale for their use is that a SIL internal standard, like Ondansetron-d6, possesses nearly identical chemical and physical properties to the unlabeled analyte, ondansetron. omicsonline.org This similarity ensures that both compounds co-elute under most reversed-phase HPLC conditions and experience similar effects from the sample matrix, such as ion suppression or enhancement in the mass spectrometer's ion source. omicsonline.org While the absolute response of both the analyte and the internal standard might be affected by the matrix, their peak area ratio should remain constant, leading to a more accurate, precise, and rugged bioanalytical method. omicsonline.org

In some instances, a slight difference in retention time between the deuterated internal standard and the analyte can occur due to the deuterium isotope effect in reversed-phase liquid chromatography. omicsonline.org This partial separation is generally minimal but needs to be considered during method development. If a significant matrix effect is present at the elution time of the analyte and internal standard, even a small shift in retention time could lead to differential matrix effects and impact the accuracy of the quantification. omicsonline.org

The development of a robust HPLC method for the analysis of ondansetron, where Ondansetron-d6 would serve as the internal standard, involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable run time. Various studies have developed HPLC methods for ondansetron in different matrices. For instance, a reversed-phase HPLC method for ondansetron in a tablet dosage form utilized a Fortis C18 column with a mobile phase of Methanol (B129727) and 0.1% orthophosphoric acid (50:50 v/v) at a flow rate of 0.7 mL/min, with UV detection at 248 nm. ijpbs.com Another method for ondansetron hydrochloride in bulk drug used a C18 column with a mobile phase of methanol, acetonitrile, and water (50:30:20 v/v/v) at a flow rate of 1.0 mL/min, with detection at 249 nm. actapharmsci.com

When coupled with mass spectrometry, the d6 label becomes crucial for detection. In LC-MS/MS analysis, quantification is typically performed using multiple reaction monitoring (MRM). In this mode, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For ondansetron, a common ion transition recorded is m/z 294.3 → 170.0. arabjchem.org Ondansetron-d6, with its increased mass due to the six deuterium atoms, would have a different precursor ion mass, allowing the mass spectrometer to differentiate it from the unlabeled ondansetron, even if they co-elute chromatographically. This mass difference is the key to its utility as an internal standard in LC-MS/MS methods.

Interactive Data Table: HPLC Method Parameters for Ondansetron Analysis

Parameter Method 1 ijpbs.com Method 2 actapharmsci.com Method 3 eprajournals.com
Column Fortis C18 (4.6 x 100 mm, 2.5 µm) C18 (4.6 x 250 mm, 5 µm) Promosil C-18 (250 mm x 4.6 mm, 10 µm)
Mobile Phase Methanol: 0.1% OPA (50:50 v/v) Methanol:Acetonitrile:Water (50:30:20 v/v/v) Acetonitrile:Methanol (50:50)
Flow Rate 0.7 mL/min 1.0 mL/min 1.2 mL/min
Detection UV at 248 nm UV at 249 nm UV at 216 nm

| Retention Time | 4.77 min | 4.997 min | 2.64 min |

Application in Sample Preparation Strategies (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

Ondansetron-d6 (hydrochloride) is an ideal internal standard for use in various sample preparation strategies designed to extract ondansetron from complex biological matrices like plasma or serum. The purpose of sample preparation is to remove interfering substances and concentrate the analyte before analysis. The addition of a known amount of the deuterated internal standard at the beginning of the sample preparation process allows for the correction of any analyte loss that may occur during extraction, as the internal standard is expected to behave identically to the analyte.

Liquid-Liquid Extraction (LLE)

LLE is a common sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. In the context of bioanalysis, a simplified LLE procedure can be employed for the determination of drugs in plasma. nih.gov For the analysis of ondansetron, a rapid and sensitive LC-MS/MS method was developed using a semi-automated LLE in a 96-well format. nih.gov In such a procedure, Ondansetron-d6 would be added to the plasma sample before the addition of the extraction solvent. After vortexing and centrifugation to separate the layers, the organic layer containing the analyte and internal standard is evaporated and the residue is reconstituted for injection into the HPLC system. The use of the deuterated standard compensates for any variability in extraction efficiency and potential matrix effects. nih.gov

Solid-Phase Extraction (SPE)

SPE is another widely used technique for sample cleanup and concentration, often providing cleaner extracts than LLE. omicsonline.orglcms.cz This method involves passing the sample through a solid sorbent that retains the analyte, while interfering compounds pass through. The analyte is then eluted with a small volume of a strong solvent.

Several SPE methods have been developed for the extraction of ondansetron from biological fluids. arabjchem.orgnih.govnih.govhyperemesis.org For example, one method for determining ondansetron and its metabolites in human serum used SPE with elution using methanol containing 0.5% triethylamine. nih.gov The absolute recovery from serum for ondansetron was greater than 90%. nih.gov Another validated LC-MS/MS method for ondansetron in human plasma utilized SPE with a Gemini NX C18 column for subsequent chromatographic separation. arabjchem.org This study reported an extraction recovery of over 81.50% for ondansetron. arabjchem.org

When using Ondansetron-d6 as an internal standard in these SPE protocols, it would be added to the serum or plasma sample prior to loading onto the SPE cartridge. As the sample passes through the sorbent, both ondansetron and Ondansetron-d6 would be retained. After a washing step to remove impurities, both compounds would be co-eluted. The nearly identical chemical properties of the analyte and the deuterated internal standard ensure that they have similar recoveries throughout the SPE process, thus enabling accurate quantification. scispace.com

Interactive Data Table: Extraction Recoveries for Ondansetron

Extraction Method Matrix Analyte/Internal Standard Reported Recovery Reference
Solid-Phase Extraction Human Serum Ondansetron >90% nih.gov
Solid-Phase Extraction Human Plasma Ondansetron 81.50% arabjchem.org
Solid-Phase Extraction Human Plasma Ramosetron (Internal Standard) 85.33% arabjchem.org
Solid-Phase Extraction Human Serum R-(-)-ondansetron >90% nih.gov

Mechanistic Pharmacokinetic and Metabolic Research Utilizing Ondansetron D6 Hydrochloride

Investigation of Drug Metabolism Pathways through Isotope Tracking

The use of stable isotope-labeled compounds like Ondansetron-d6 is a cornerstone of modern drug metabolism research. medchemexpress.com This approach allows for the precise tracking of the parent drug and its metabolites through various biological systems, providing unambiguous identification and quantification.

Identification of Metabolites using Deuterated Analogs (e.g., 8-Hydroxyondansetron-d3)

The primary metabolic pathways of ondansetron (B39145) in humans involve hydroxylation of the indole (B1671886) ring, mainly at the 7- and 8-positions, followed by conjugation with glucuronide or sulfate. nih.govdrugbank.com In preclinical studies, deuterated analogs such as 8-Hydroxyondansetron-d3 are invaluable for confirming the identity of these metabolites. clearsynth.com By comparing the mass spectra of metabolites derived from the labeled and unlabeled drug, researchers can definitively identify metabolic products. labcorp.com

In rat studies, four primary metabolites have been isolated and identified: 7-hydroxy-ondansetron (M1), 8-hydroxy-ondansetron (M2), 7-hydroxy-N-desmethyl-ondansetron (M3), and 8-hydroxy-N-desmethyl-ondansetron (M4). nih.gov A phase II metabolite, N-desmethyl-ondansetron-7-O-β-D-glucuronide (M5), has also been characterized in rat bile. nih.gov The use of deuterated standards aids in the structural elucidation of these and other novel metabolites. nih.gov

In Vitro Enzyme Kinetic Studies of Ondansetron Metabolism (e.g., Cytochrome P450 Enzymes: CYP1A2, CYP2D6, CYP3A4)

In vitro studies using human liver microsomes and recombinant cytochrome P450 enzymes have been instrumental in identifying the specific enzymes responsible for ondansetron metabolism. nih.gov Multiple CYP enzymes are involved, including CYP1A2, CYP2D6, and CYP3A4. drugbank.compharmgkb.orgfda.gov

Kinetic studies in rat liver preparations have shown that hydroxylation is the predominant metabolic pathway over N-demethylation. nih.gov The intrinsic clearance (CLint) values for the formation of hydroxylated metabolites are significantly higher than for demethylated metabolites. nih.gov

Table 1: Enzyme Kinetics of Ondansetron Metabolism in Rat Liver Preparations

In Vitro SystemMetabolic PathwayKm (µM)
MicrosomesHydroxylation2
Demethylation5
HepatocytesHydroxylation3
Demethylation13
Liver SlicesHydroxylation20
Demethylation30

This table is based on data from a study on ondansetron metabolite kinetics in rats. nih.gov

Mechanistic Studies of Metabolic Stability in Biological Systems (e.g., Liver Microsomes, Hepatocytes)

Metabolic stability assays using in vitro systems like liver microsomes and hepatocytes are crucial for predicting the in vivo hepatic clearance of a drug. researchgate.netsrce.hr These assays measure the rate of disappearance of the parent compound over time to determine its metabolic half-life (t1/2) and intrinsic clearance (CLint). nuvisan.com

Studies with ondansetron have demonstrated that both rat and human hepatocytes are effective in predicting the in vivo metabolites. nih.gov The profiles of phase I metabolites are similar between hepatocytes and liver microsomes. nih.gov However, hepatocytes show more extensive metabolic processing. nih.gov

The intrinsic clearance of ondansetron is high. nih.gov In rats, this high clearance is well-predicted by scaling up data from both microsomal and hepatocyte assays. nih.gov In contrast, liver slice data tends to underestimate the intrinsic clearance. nih.gov

Preclinical Pharmacokinetic Studies in Animal Models

Preclinical studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate before it moves into human trials. nih.gov

Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Mechanisms

Following administration, ondansetron is extensively metabolized, with over 95% of its clearance from the body attributed to hepatic metabolism. nih.gov Less than 5% of the drug is excreted unchanged in the urine. nih.gov The major metabolites found in urine are glucuronide and sulphate conjugates. drugbank.com

The volume of distribution of ondansetron is approximately 160L. drugbank.com In animal studies, ondansetron has been shown to cross the placenta and can be found in fetal tissue. pharmgkb.orgnih.gov

Bioanalytical Support for Preclinical Pharmacokinetic Parameter Determination (e.g., AUC, Cmax, Half-life)

The use of deuterated internal standards, such as Ondansetron-d6, is critical for the accurate quantification of ondansetron in biological matrices during preclinical pharmacokinetic studies. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common bioanalytical method employed for this purpose. nih.gov

Key pharmacokinetic parameters determined in these studies include the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the elimination half-life (t1/2). nih.gov In young, healthy volunteers, the plasma half-life of ondansetron is approximately 3.5 hours. nih.gov This can be shorter in pediatric patients and longer in the elderly. nih.gov Studies in mice have also been conducted to evaluate the effects of ondansetron. jmsh.ac.in

Table 2: Pharmacokinetic Parameters of Ondansetron in Different Species

SpeciesRoute of AdministrationDoseCmaxAUCHalf-life
Human (Young Adult)Oral8 mg~33.5 ng/mL~287.19 ng/mL*h~3-4 hours
RatIntravenous----
FerretIntravenous0.01-0.1 mg/kg---

Pharmacokinetic parameters can vary significantly between individuals and studies. This table presents approximate values based on available data. nih.govnih.govnih.govnih.gov

Studies on Drug Transport Mechanisms (where deuteration aids in mechanistic understanding)

The blood-brain barrier (BBB) is a critical interface that controls the passage of substances from the bloodstream into the central nervous system (CNS). This selective permeability is, in part, maintained by a variety of efflux transporters that actively pump xenobiotics out of the brain endothelial cells. Research has identified ondansetron as a substrate for several of these transporters, which has significant implications for its concentration and efficacy within the CNS. The use of stable isotope-labeled compounds, such as Ondansetron-d6 (hydrochloride), is instrumental in the precise quantification needed to unravel these complex transport dynamics.

Ondansetron has been shown to be a substrate for P-glycoprotein (P-gp), an efflux transporter highly expressed at the BBB. nih.govnih.gov Studies utilizing P-gp knockout mice have demonstrated that the absence of this transporter leads to a significant increase in ondansetron concentrations in the brain. nih.govnih.gov For instance, one study found that brain concentrations of ondansetron were four times higher in P-gp knockout mice compared to wild-type mice 30 minutes after intravenous administration. nih.gov This highlights the critical role of P-gp in limiting the CNS penetration of ondansetron. nih.gov

In addition to P-gp, ondansetron is also recognized as a substrate for the Breast Cancer Resistance Protein (BCRP), another important efflux transporter. researchgate.net The interaction with both P-gp and BCRP suggests a multi-transporter-mediated regulation of ondansetron's distribution. researchgate.net

The mechanistic understanding of these transport processes is greatly enhanced by the use of deuterated analogs like Ondansetron-d6. In pharmacokinetic studies designed to investigate drug transport, Ondansetron-d6 serves as an ideal internal standard for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Its utility stems from the fact that it is chemically identical to the unlabeled drug, and therefore exhibits the same transport characteristics, but is distinguishable by its higher mass. alfa-chemistry.combioscientia.de

When studying the impact of a P-gp inhibitor on ondansetron transport, for example, researchers can administer the unlabeled ondansetron along with the inhibitor. By adding a known quantity of Ondansetron-d6 to the biological samples (plasma, cerebrospinal fluid, or brain tissue homogenates) just before analysis, it is possible to accurately and precisely measure the concentration of the unlabeled ondansetron. nih.gov The deuterated standard helps to correct for any loss of analyte during sample preparation and analysis, ensuring the reliability of the quantitative data.

Furthermore, co-administration of labeled and unlabeled compounds (a so-called "cassette" dosing) can be a powerful technique. While not specifically documented for Ondansetron-d6 in transport mechanism studies, the principle allows for the simultaneous assessment of a drug's pharmacokinetics under different conditions within the same biological system, thereby reducing inter-individual variability. For instance, one could study the transport of ondansetron in the presence and absence of a potent P-gp inhibitor by administering both ondansetron and a deuterated version under these different conditions and analyzing the differential concentrations.

The following table summarizes key research findings related to ondansetron and its interaction with drug transporters.

TransporterModel SystemKey FindingImplication for CNS Distribution
P-glycoprotein (P-gp)P-gp knockout mice4-fold higher brain concentration of ondansetron in knockout vs. wild-type mice. nih.govP-gp actively limits ondansetron's entry into the brain. nih.gov
P-glycoprotein (P-gp)Wild-type mice treated with a P-gp inhibitor (quinidine)Systemic ondansetron had a pronociceptive effect, suggesting increased CNS concentrations. nih.govInhibition of P-gp can increase the central effects of ondansetron. nih.gov
Breast Cancer Resistance Protein (BCRP)In vitro and in vivo studies with the BCRP inhibitor rolapitantOndansetron is a known substrate of BCRP. researchgate.netBCRP likely contributes to the efflux of ondansetron from the CNS and other tissues. researchgate.net

The table below outlines the properties and applications of Ondansetron-d6 in research.

CompoundKey FeaturePrimary Application in ResearchMechanistic Insight Provided
Ondansetron-d6 (hydrochloride)Stable isotope-labeled analog of ondansetron.Internal standard for LC-MS/MS quantification of ondansetron in biological matrices. nih.govEnables precise and accurate measurement of ondansetron concentrations in pharmacokinetic and drug transport studies. nih.gov
Ondansetron-d6 (hydrochloride)Deuteration at non-metabolically active sites.Potential for use in co-administration studies to investigate drug-drug interactions at the transporter level.Could help differentiate between metabolic and transport-mediated interactions by providing a tracer that is not subject to kinetic isotope effects in metabolism.

Emerging Research Applications and Methodological Innovations

Development of Novel Analytical Platforms with Ondansetron-d6 (hydrochloride)

The development of robust and reliable analytical methods is a cornerstone of pharmaceutical quality control and clinical research. Ondansetron-d6 (hydrochloride) serves as an ideal internal standard in the creation and validation of novel analytical platforms for the quantification of Ondansetron (B39145). These platforms, particularly those based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are essential for determining the concentration of the active pharmaceutical ingredient in bulk drugs, dosage forms, and biological matrices. asianpubs.orgactapharmsci.compharmascholars.com

The use of a deuterated internal standard like Ondansetron-d6 is a critical component of a robust high-throughput bioanalytical method. aptochem.com In techniques like LC-MS/MS, which are favored for their high sensitivity and specificity, Ondansetron-d6 helps to correct for variability that can be introduced during complex sample preparation steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), as well as variations in HPLC injection volume and mass spectrometer ionization. aptochem.comscioninstruments.com Because Ondansetron-d6 is chemically almost identical to the non-labeled Ondansetron, it co-elutes during chromatography and exhibits similar ionization behavior, but is distinguishable by its higher mass. aptochem.com This allows for highly accurate and precise quantification, even in complex samples like human plasma or cerebrospinal fluid (CSF). nih.govarabjchem.org

Several studies detail the development of such methods. For instance, LC-MS/MS methods have been validated for Ondansetron in human plasma over concentration ranges from 0.25 ng/mL to 350 ng/mL, requiring sample volumes as low as 25 μL. nih.govresearchgate.net The use of a deuterated internal standard, such as Ondansetron-d3 (B586379) (a closely related isotopologue), was fundamental to achieving the necessary accuracy and precision for these bioequivalence and pharmacokinetic studies. nih.govnih.gov These validated methods are crucial for clinical trials and for ensuring the quality of pharmaceutical formulations. nih.gov

Contributions to Advanced Spectroscopic Techniques

Spectroscopic techniques are fundamental to the characterization and quantification of pharmaceutical compounds. While Ondansetron itself has been analyzed by various spectrophotometric methods, including UV-Visible spectroscopy, the deuterated form, Ondansetron-d6 (hydrochloride), makes unique contributions, particularly to mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. pharmascholars.comresearchgate.netresearchgate.net

In mass spectrometry, the significance of Ondansetron-d6 is paramount. MS distinguishes molecules based on their mass-to-charge ratio (m/z). scioninstruments.com The six deuterium (B1214612) atoms in Ondansetron-d6 give it a molecular weight that is six mass units higher than the parent compound, allowing it to be easily differentiated by the mass spectrometer while behaving almost identically during the analytical process. aptochem.commedchemexpress.com This mass difference is crucial for avoiding signal interference from the natural isotopic distribution of the analyte, a key challenge in quantitative bioanalysis. aptochem.com

In the realm of NMR spectroscopy, deuterated compounds aid in structural elucidation. While a full proton NMR spectrum can be complex, the replacement of protons with deuterium simplifies the spectrum by removing specific signals. This can be invaluable in identifying metabolites of a drug. For example, in studies identifying novel metabolites of Ondansetron, techniques like LC/MSn and NMR are used in combination. researchgate.net Using a deuterated standard can help confirm the structure of metabolites by comparing their spectra to the simplified spectrum of the standard. researchgate.net

The table below summarizes various analytical techniques used for the determination of Ondansetron, where a deuterated standard like Ondansetron-d6 (hydrochloride) is essential for achieving the highest levels of accuracy and reliability, especially in mass spectrometry-based methods.

Technique Application Role of Deuterated Standard Reference
LC-MS/MS Quantification in human plasma and CSFInternal standard for correcting matrix effects and variability nih.govarabjchem.orgnih.gov
HPLC-UV Estimation in pharmaceutical dosage formsMethod validation and ensuring reproducibility asianpubs.orgactapharmsci.com
NMR Spectroscopy Structural elucidation of metabolitesSimplifies spectra for easier interpretation researchgate.net
Potentiometry Determination in pure and dosage formsDevelopment of sensitive sensors nih.gov

Role in the Advancement of Isotope-Dilution Mass Spectrometry Techniques

Isotope-Dilution Mass Spectrometry (IDMS) is recognized as a gold-standard analytical technique for achieving the highest level of accuracy and precision in quantitative analysis. The use of stable isotope-labeled internal standards, such as Ondansetron-d6 (hydrochloride), is the cornerstone of this methodology. clearsynth.compubcompare.ai These standards are chemically identical to the analyte of interest but have a different mass, making them the ideal reference material. pubcompare.ai

The primary advantage of using Ondansetron-d6 in IDMS is its ability to compensate for matrix effects. clearsynth.comresolvemass.ca In complex biological samples like plasma, serum, or tissue homogenates, other endogenous substances can interfere with the ionization of the target analyte, either suppressing or enhancing its signal in the mass spectrometer. scioninstruments.comresolvemass.ca Because Ondansetron-d6 has virtually the same physicochemical properties as Ondansetron, it experiences the same matrix effects. aptochem.com By comparing the signal of the analyte to the known concentration of the deuterated internal standard, these effects can be effectively nullified, leading to highly accurate measurements. clearsynth.com

Furthermore, Ondansetron-d6 corrects for any loss of analyte that may occur during the multi-step sample preparation process, from extraction to final analysis. aptochem.comscioninstruments.com As it is added to the sample at the very beginning, any procedural inconsistencies affect both the analyte and the standard equally. This ensures that the final calculated concentration is robust and reliable. clearsynth.com This has been demonstrated in numerous bioequivalence and pharmacokinetic studies where LC-MS/MS methods validated with deuterated Ondansetron standards showed excellent accuracy and precision. arabjchem.orgresearchgate.netnih.gov

The table below presents typical validation parameters from an LC-MS/MS method for Ondansetron quantification, illustrating the performance achieved through the use of a deuterated internal standard.

Parameter Matrix Value Reference
Linearity Range Human Plasma1.00–100.00 ng/mL arabjchem.org
Lower Limit of Quantitation (LLOQ) Human Plasma1.00 ng/mL arabjchem.org
Extraction Recovery (Ondansetron) Human Plasma> 81.50% arabjchem.org
Extraction Recovery (Internal Standard) Human Plasma> 85.33% arabjchem.org
Linearity Range Cerebrospinal Fluid (CSF)0.025–100 ng/mL nih.gov
Precision (% CV) Plasma (Intra- & Inter-day)< 15% nih.gov

Future Directions in Deuterated Compound Research for Pharmaceutical Sciences

The role of deuterated compounds in pharmaceutical sciences is expanding far beyond their use as internal standards. A significant and growing area of research is the "deuterium switch," where hydrogen atoms at sites of metabolic activity within a drug molecule are strategically replaced with deuterium. nih.govnih.gov This substitution can significantly alter the drug's pharmacokinetic properties due to the kinetic isotope effect; the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes. unibestpharm.com

This approach offers several potential benefits:

Improved Metabolic Stability: Slowing down metabolism can increase a drug's half-life, potentially allowing for lower or less frequent dosing. nih.govunibestpharm.com

Reduced Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the formation of harmful metabolites, potentially improving a drug's safety profile. pubcompare.aiunibestpharm.com

Enhanced Selectivity: Deuteration can prevent the formation of non-selective metabolites, ensuring the drug acts more specifically on its intended target. unibestpharm.com

This strategy has already yielded FDA-approved drugs, such as deutetrabenazine, and the pipeline of deuterated compounds in clinical trials for various diseases, including neurological disorders and oncology, is expanding. nih.govclearsynthdiscovery.com The pharmaceutical industry is showing increasing confidence in this approach, with major companies actively patenting deuterated versions of new molecules and partnering with specialized biotech firms. nih.govclearsynthdiscovery.commarketresearchcommunity.com

This trend directly impacts the future of compounds like Ondansetron-d6 (hydrochloride). As more deuterated drugs are developed, the demand for highly pure, well-characterized, deuterated internal standards for their analysis will surge. marketresearchcommunity.com These standards are indispensable for the preclinical and clinical development of new deuterated therapies. The market for deuterated compounds is projected to grow significantly, reflecting the increasing adoption of deuteration as a valuable tool in drug discovery and development to create safer and more effective medicines. nih.govmarketresearchcommunity.com

Q & A

Q. Q1. What validated analytical methods are recommended for quantifying Ondansetron-d6 (hydrochloride) in pharmacokinetic studies?

Methodological Answer:

  • HPTLC Method : A high-performance thin-layer chromatography (HPTLC) protocol using chloroform:ethyl acetate:methanol:ammonia (9:5:4:0.1 v/v) as the mobile phase can quantify ondansetron with linearity between 200–1200 ng/spot. Detection at 254 nm yields a retardation factor (Rf) of 0.52 ± 0.02, validated per ICH Q2(R1) guidelines. This method is suitable for bulk drug analysis and sublingual tablets .
  • Liquid Chromatography : Sodium heptanesulphonate as a counterion in HPLC improves separation efficiency, particularly for detecting impurities or deuterated analogs like Ondansetron-d5. Ensure column compatibility (e.g., C18) and validate retention times against non-deuterated standards .

Q. Q2. How should researchers address stability challenges when preparing Ondansetron-d6 formulations for in vitro studies?

Methodological Answer:

  • pH Control : Adjust formulations to pH 3.6–4.0 using citric acid/sodium citrate buffers to prevent degradation. Sterile filtration (0.22 µm) and refrigeration (2–8°C) are critical for injectable forms .
  • Light Sensitivity : Store solutions in amber vials to avoid photodegradation, as ondansetron derivatives are prone to light-induced structural changes .

Q. Q3. What are the critical parameters for designing a deuterated analog (e.g., Ondansetron-d6) stability study?

Methodological Answer:

  • Isotopic Integrity : Monitor deuterium loss under accelerated conditions (e.g., 40°C/75% RH) using mass spectrometry. Compare fragmentation patterns to non-deuterated standards to confirm isotopic stability .
  • Matrix Effects : Validate recovery rates in biological matrices (plasma, tissue homogenates) to account for protein binding or enzymatic interference .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in bioavailability data between Ondansetron-d6 and its non-deuterated form?

Methodological Answer:

  • Comparative Pharmacokinetics : Conduct crossover studies in animal models, measuring AUC(0–∞) and Cmax. Use LC-MS/MS to differentiate isotopic forms and adjust for deuterium isotope effects on metabolic clearance (e.g., CYP3A4-mediated oxidation) .
  • Statistical Modeling : Apply nonlinear mixed-effects modeling (NONMEM) to quantify inter-species variability and isotopic contribution to pharmacokinetic discrepancies .

Q. Q5. What experimental strategies validate the absence of isotopic interference in mass spectrometry-based assays for Ondansetron-d6?

Methodological Answer:

  • High-Resolution MS : Use HRMS (e.g., Q-TOF) to distinguish Ondansetron-d6 (m/z 294.2) from potential isobaric interferences (e.g., metabolites with similar mass defects).
  • Ion Suppression Tests : Spike deuterated standards into biological samples and compare signal intensity with pure solvents to identify matrix-induced suppression/enhancement .

Q. Q6. How can researchers optimize sample preparation for Ondansetron-d6 in complex biological matrices?

Methodological Answer:

  • Solid-Phase Extraction (SPE) : Use mixed-mode cartridges (e.g., C8/SCX) to improve recovery from plasma. Elute with methanol:ammonium hydroxide (98:2 v/v) to minimize co-elution of phospholipids .
  • Protein Precipitation : Acetonitrile (3:1 v/v) effectively precipitates proteins while retaining deuterated analytes. Centrifuge at 14,000 rpm for 15 minutes to reduce particulates .

Q. Q7. What criteria should guide the selection of reference standards for quantifying Ondansetron-d6 in regulatory-compliant studies?

Methodological Answer:

  • Pharmacopeial Alignment : Use USP/EP-certified ondansetron hydrochloride standards for calibration. For deuterated analogs, ensure ≥98% isotopic purity via NMR or elemental analysis .
  • Traceability : Document certificate of analysis (CoA) data, including batch-specific HPLC chromatograms and residual solvent profiles .

Q. Q8. How do formulation excipients impact the analytical recovery of Ondansetron-d6 in stability-indicating assays?

Methodological Answer:

  • Excipient Screening : Test common stabilizers (e.g., benzyl alcohol, sodium chloride) for interference using forced degradation studies (heat, light, oxidation). For example, benzyl alcohol may co-elute with ondansetron in HPLC, requiring gradient optimization .
  • Method Robustness : Validate assay specificity by spiking degraded samples (e.g., acid-hydrolyzed or oxidized) into placebo formulations .

Methodological Considerations for Contradictory Data

Q. Q9. How should researchers address variability in deuterated drug stability across different laboratory environments?

Methodological Answer:

  • Environmental Controls : Standardize humidity (40–60% RH) and temperature (20–25°C) in storage areas. Use stability chambers for accelerated testing and validate conditions with data loggers .
  • Inter-Laboratory Validation : Share samples between labs using harmonized SOPs (e.g., USP 〈1225〉) to identify procedural inconsistencies in handling hygroscopic hydrochloride salts .

Q. Q10. What integrative approaches reconcile discrepancies between in vitro potency and in vivo efficacy of Ondansetron-d6?

Methodological Answer:

  • Receptor Binding Assays : Compare ondansetron-d6’s affinity for 5-HT3 receptors using radioligand displacement (e.g., [³H]-GR65630). Adjust for deuterium’s kinetic isotope effect on binding kinetics .
  • PK/PD Modeling : Integrate in vitro IC50 values with in vivo plasma concentrations to predict efficacy thresholds. Use allometric scaling for cross-species extrapolation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.